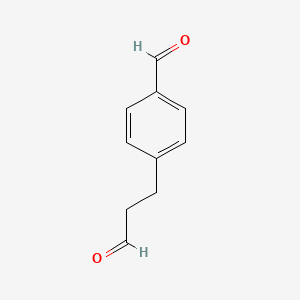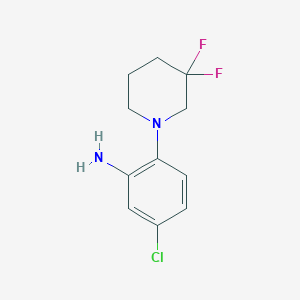
1-(2-Octyldecyl)octahydropentalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Octyldecyl)octahydropentalene is a chemical compound with the molecular formula C26H50. It is a derivative of octahydropentalene, characterized by the presence of a long alkyl chain (2-octyldecyl) attached to the pentalene ring.
Métodos De Preparación
The synthesis of 1-(2-Octyldecyl)octahydropentalene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octahydropentalene and 2-octyldecyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydride) to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product
Análisis De Reacciones Químicas
1-(2-Octyldecyl)octahydropentalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where the alkyl chain or other substituents are replaced by different functional groups. .
Aplicaciones Científicas De Investigación
1-(2-Octyldecyl)octahydropentalene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including cytotoxic and antimicrobial properties.
Medicine: Research has explored its potential use in drug development, particularly for its anticancer properties.
Industry: The compound is used in the formulation of specialty chemicals and materials, including lubricants and surfactants .
Mecanismo De Acción
The mechanism of action of 1-(2-Octyldecyl)octahydropentalene involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, its unique structure enables it to interact with various enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
1-(2-Octyldecyl)octahydropentalene can be compared with other similar compounds, such as:
Nonacosanol: Another long-chain alkyl compound with similar applications in biology and industry.
Gamma-sitosterol: A sterol with a similar alkyl chain, known for its biological activities.
Hexadecanoic acid: A fatty acid with a long alkyl chain, commonly found in various natural sources
In comparison, this compound stands out due to its unique pentalene ring structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
55401-65-5 |
|---|---|
Fórmula molecular |
C26H50 |
Peso molecular |
362.7 g/mol |
Nombre IUPAC |
1-(2-octyldecyl)-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C26H50/c1-3-5-7-9-11-13-16-23(17-14-12-10-8-6-4-2)22-25-21-20-24-18-15-19-26(24)25/h23-26H,3-22H2,1-2H3 |
Clave InChI |
DYDQOTYPEFVQNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)CC1CCC2C1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13937934.png)

![2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13937946.png)











